EADPTGHSY vs. MAGE-A3 (168-176): Quantified T Cell Reactivity in Clinical Samples
The MAGE-A1 peptide EADPTGHSY (161-169) and the MAGE-A3 peptide EVDPIGHLY (168-176) were both evaluated in a 9-peptide breast cancer vaccine trial (NCT01532960). While both peptides were included in the vaccine formulation, the post-vaccination T cell responses were quantifiable for MAGE-A1 but not for MAGE-A3 [1].
| Evidence Dimension | Frequency of detectable CD8+ T cell response in patients |
|---|---|
| Target Compound Data | 4 of 11 evaluable patients (36%) developed a CD8+ T cell response to the vaccine containing EADPTGHSY |
| Comparator Or Baseline | 0 of 11 evaluable patients (0%) developed a detectable T cell response to the MAGE-A3 168-176 peptide |
| Quantified Difference | 36 percentage point difference in detection of an immune response |
| Conditions | Phase I clinical trial in early-stage breast cancer patients; vaccine contained 9 MHC class I-restricted peptides including MAGE-A1 161-169 and MAGE-A3 168-176; response assessed by IFN-γ ELISPOT. |
Why This Matters
This data demonstrates that EADPTGHSY is more reliably immunogenic than a key MAGE-A3 analog in a clinical setting, making it a superior positive control and candidate for immunotherapy development.
- [1] Dillon, P. M., et al. (2017). A pilot study of the immunogenicity of a 9-peptide breast cancer vaccine plus poly-ICLC in early stage breast cancer. J Immunother Cancer, 5(1), 90. doi:10.1186/s40425-017-0299-5 View Source
